Cas no 180797-75-5 (1H-Benzimidazole,2-(difluoromethyl)-1-methyl-)

1H-Benzimidazole,2-(difluoromethyl)-1-methyl- is a fluorinated benzimidazole derivative characterized by its difluoromethyl and methyl substituents, which enhance its chemical stability and reactivity. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of the difluoromethyl group can improve metabolic stability and bioavailability, making it valuable for drug development. Its structural features also suggest utility in materials science, particularly in the design of specialty polymers or coatings. The compound's well-defined synthesis and purity make it suitable for precise applications in organic and medicinal chemistry.
1H-Benzimidazole,2-(difluoromethyl)-1-methyl- structure
180797-75-5 structure
Product Name:1H-Benzimidazole,2-(difluoromethyl)-1-methyl-
CAS No:180797-75-5
MF:C9H8F2N2
MW:182.170028686523
CID:113541
PubChem ID:45078000
Update Time:2025-10-24

1H-Benzimidazole,2-(difluoromethyl)-1-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole,2-(difluoromethyl)-1-methyl-
    • 1H-Benzimidazole,2-(difluoromethyl)-1-methyl-(9CI)
    • 180797-75-5
    • AKOS027400940
    • 2-(Difluoromethyl)-1-methyl-1H-benzo[d]imidazole
    • 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole
    • JINGGNLKUNISIO-UHFFFAOYSA-N
    • 2-(difluoromethyl)-1-methylbenzimidazole
    • EN300-1725084
    • Z666481574
    • SCHEMBL6479741
    • 2-(Difluoromethyl)-1-Methyl-1H-Benzimidazole
    • Inchi: 1S/C9H8F2N2/c1-13-7-5-3-2-4-6(7)12-9(13)8(10)11/h2-5,8H,1H3
    • InChI Key: JINGGNLKUNISIO-UHFFFAOYSA-N
    • SMILES: FC(C1=NC2C=CC=CC=2N1C)F

Computed Properties

  • Exact Mass: 182.06564
  • Monoisotopic Mass: 182.066
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.8A^2
  • XLogP3: 2.1

Experimental Properties

  • PSA: 17.82

1H-Benzimidazole,2-(difluoromethyl)-1-methyl- Pricemore >>

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Additional information on 1H-Benzimidazole,2-(difluoromethyl)-1-methyl-

Introduction to 1H-Benzimidazole,2-(difluoromethyl)-1-methyl- (CAS No: 180797-75-5)

The compound 1H-Benzimidazole,2-(difluoromethyl)-1-methyl- (CAS No: 180797-75-5) is a significant molecule in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic compound belongs to the benzimidazole family, which has long been recognized for its diverse biological activities. The presence of a difluoromethyl group and a methyl substituent in the benzimidazole core imparts distinct chemical and pharmacological characteristics, making it a subject of extensive research and development.

Benzimidazoles are known for their broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The introduction of fluorine atoms into the molecular structure often enhances the metabolic stability and binding affinity of these compounds. In the case of 1H-Benzimidazole,2-(difluoromethyl)-1-methyl-, the difluoromethyl group not only improves lipophilicity but also contributes to selective interactions with biological targets. This modification has been strategically employed in drug design to optimize pharmacokinetic profiles and therapeutic efficacy.

Recent advancements in medicinal chemistry have highlighted the potential of benzimidazole derivatives as scaffolds for novel therapeutic agents. Studies have demonstrated that compounds with similar structural motifs can exhibit potent activity against various diseases. For instance, modifications at the 2-position of the benzimidazole ring have been shown to modulate receptor binding and enhance drug-like properties. The 1-methyl substituent in this compound further fine-tunes its pharmacological profile, contributing to improved solubility and bioavailability.

The synthesis of 1H-Benzimidazole,2-(difluoromethyl)-1-methyl- involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms is particularly challenging due to their high reactivity and sensitivity to environmental factors. However, modern synthetic methodologies have enabled efficient fluorination techniques, allowing for the production of complex benzimidazole derivatives with high purity and yield. These synthetic advancements have opened new avenues for exploring the therapeutic potential of this class of compounds.

In the realm of drug discovery, 1H-Benzimidazole,2-(difluoromethyl)-1-methyl- has garnered attention for its potential as an intermediate in the development of novel therapeutics. Researchers have investigated its interactions with various biological targets, including enzymes and receptors implicated in diseases such as cancer and inflammation. Preliminary studies suggest that this compound may exhibit inhibitory effects on key pathological pathways, making it a promising candidate for further exploration.

The pharmacokinetic properties of 1H-Benzimidazole,2-(difluoromethyl)-1-methyl- are also a critical area of interest. The presence of both lipophilic and polar substituents influences its absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is essential for optimizing drug delivery systems and maximizing therapeutic outcomes. Computational modeling and experimental studies have been employed to predict and validate the pharmacokinetic behavior of this compound.

One notable application of benzimidazole derivatives is in the development of anticancer agents. The ability to selectively target cancer cells while minimizing toxicity remains a major challenge in oncology. Compounds like 1H-Benzimidazole,2-(difluoromethyl)-1-methyl- have shown promise in preclinical studies by inhibiting key enzymes involved in tumor growth and progression. Further research is needed to fully elucidate their mechanisms of action and potential clinical applications.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The unique electronic properties of fluorine atoms allow for fine-tuning of molecular interactions, leading to enhanced drug efficacy and selectivity. The incorporation of fluorine into benzimidazole derivatives has led to several FDA-approved drugs with significant therapeutic benefits. As research continues, compounds like 1H-Benzimidazole,2-(difluoromethyl)-1-methyl- are expected to contribute to the development of next-generation pharmaceuticals.

Future directions in the study of 1H-Benzimidazole,2-(difluoromethyl)-1-methyl- include exploring its potential as a lead compound for drug development. Structural modifications and analog synthesis will be crucial in optimizing its biological activity and pharmacokinetic properties. Additionally, investigating its interactions with complex biological systems will provide insights into its therapeutic potential across various disease states.

In conclusion,1H-Benzimidazole,2-(difluoromethyl)-1-methyl- (CAS No: 180797-75-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its synthesis, pharmacological profile, and potential applications highlight its importance as a research tool and therapeutic candidate. As scientific understanding progresses,this compound is poised to play a vital role in shaping the future landscape của drug discovery và development.

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